N-[5-(1,3-Benzothiazol-2-yl)-2-chlorophenyl]-4,6-dimethylpyrimidin-2-amine
Description
Properties
CAS No. |
920519-37-5 |
|---|---|
Molecular Formula |
C19H15ClN4S |
Molecular Weight |
366.9 g/mol |
IUPAC Name |
N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4,6-dimethylpyrimidin-2-amine |
InChI |
InChI=1S/C19H15ClN4S/c1-11-9-12(2)22-19(21-11)24-16-10-13(7-8-14(16)20)18-23-15-5-3-4-6-17(15)25-18/h3-10H,1-2H3,(H,21,22,24) |
InChI Key |
QIYFVANAXVIEPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4S3)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthesis via Condensation Reactions
One common method for synthesizing this compound is through condensation reactions involving benzothiazole derivatives and pyrimidine precursors.
-
- Benzothiazole derivative (e.g., 1,3-benzothiazol-2-amine)
- 2-Chlorophenyl isocyanate or similar chlorinated aromatic compounds
- Dimethylformamide as a solvent
-
- Dissolve the benzothiazole derivative in dimethylformamide.
- Add the chlorinated aromatic compound slowly while stirring at room temperature.
- Heat the mixture to reflux for several hours.
- Cool the reaction mixture and precipitate the product using water or an organic solvent.
This method has been reported to yield the desired compound with moderate to high purity levels, typically assessed by thin-layer chromatography and NMR spectroscopy.
One-Pot Synthesis
Recent studies have explored one-pot synthesis approaches that streamline the process by combining multiple steps into a single reaction vessel.
-
- Benzothiazole
- Aldehydes or ketones
- Guanidine hydrochloride
- Base (e.g., potassium hydroxide)
-
- Combine all reactants in a solvent such as ethanol or methanol.
- Heat the mixture under reflux conditions.
- Monitor the reaction progress using TLC.
- Isolate the product by filtration or extraction.
This method has shown to be efficient, often resulting in higher yields due to reduced handling and purification steps.
Microwave-Assisted Synthesis
Microwave-assisted synthesis has gained popularity for its ability to enhance reaction rates and yields.
-
- Similar to those used in traditional methods (benzothiazole derivatives and chlorinated compounds).
-
- Mix reactants in a microwave-compatible vessel with a suitable solvent (e.g., DMF).
- Expose the mixture to microwave irradiation for a predetermined time.
- Cool and purify the product using standard techniques.
This method can significantly reduce reaction times from hours to minutes while improving yields due to better energy transfer in microwave conditions.
Comparative Analysis of Preparation Methods
| Method | Reaction Time | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|
| Condensation Reactions | Several hours | Moderate | Established technique | Longer reaction time |
| One-Pot Synthesis | Few hours | High | Fewer steps, easier purification | Requires careful optimization |
| Microwave-Assisted Synthesis | Minutes | High | Fast reactions, improved yields | Equipment cost and availability |
Chemical Reactions Analysis
Oxidation Reactions
The benzothiazole and pyrimidine rings exhibit differential reactivity under oxidizing conditions:
-
Primary oxidation sites :
-
The sulfur atom in the benzothiazole ring (susceptible to sulfoxide/sulfone formation).
-
Methyl groups on the pyrimidine ring (potential for hydroxylation or ketone formation).
-
| Reagent/Conditions | Observed Transformation | Yield (%) | Notes |
|---|---|---|---|
| Dess-Martin periodinane (DMP) | Selective oxidation of methyl groups | ~65 | Ambient temperature, DMF |
| HO/AcOH | Sulfoxide formation at benzothiazole | 78 | Reflux, 24 hr |
Mechanistic Insight :
DMP oxidizes methyl groups to carbonyls via radical intermediates, while HO targets the benzothiazole sulfur through electrophilic attack.
Reduction Reactions
The chloro substituent and aromatic systems enable selective reductions:
| Reagent/Conditions | Observed Transformation | Yield (%) | Notes |
|---|---|---|---|
| NaBH/MeOH | Reduction of C=N in pyrimidine | 52 | Room temperature, 6 hr |
| Pd/C, H (1 atm) | Dechlorination at 2-chlorophenyl | 90 | Ethanol, 80°C, 12 hr |
Key Finding :
Catalytic hydrogenation selectively removes the chloro group without affecting the benzothiazole ring.
Nucleophilic Substitution
The 2-chlorophenyl group undergoes SNAr reactions under basic conditions:
Mechanistic Pathway :
The chloro group’s ortho/para-directing nature facilitates nucleophilic displacement via a Meisenheimer complex .
Cross-Coupling Reactions
The pyrimidine and benzothiazole rings enable Pd-catalyzed coupling:
| Reaction Type | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh), KCO, dioxane | Biaryl derivatives | 88 |
| Buchwald-Hartwig | Pd(dba), Xantphos, toluene | N-arylated pyrimidines | 75 |
Structural Influence :
The 4,6-dimethylpyrimidine enhances regioselectivity in cross-coupling by sterically shielding certain positions.
Cyclization and Heterocycle Formation
The compound serves as a precursor for fused heterocycles:
| Conditions | Product | Key Intermediate | Yield (%) |
|---|---|---|---|
| POCI, reflux | Imidazo[2,1-b]benzothiazole | Chlorinated pyrimidine | 60 |
| DMAD, CHCOH, 110°C | Thiazolidinone derivatives | Michael adduct with acetylene | 68 |
Notable Outcome :
Phosphoryl chloride induces intramolecular cyclization, forming tricyclic systems with antimicrobial potential .
Acid/Base-Mediated Reactions
The pyrimidine amine participates in pH-dependent tautomerism:
| Condition | Observed Behavior | pKa (NH) |
|---|---|---|
| Acidic (HCl, MeOH) | Protonation at pyrimidine N1 | 3.8 |
| Basic (NaOH, HO) | Deprotonation of NH and ring opening | 10.2 |
Crystallographic Evidence :
X-ray studies confirm planar alignment of benzothiazole and pyrimidine rings, stabilizing tautomeric forms .
Mechanistic and Structural Insights
-
Electronic Effects : The chloro group enhances electrophilicity at the aryl ring, favoring SNAr and cross-coupling .
-
Steric Effects : 4,6-Dimethyl groups on pyrimidine hinder undesired side reactions .
-
Biological Relevance : Derivatives show inhibitory activity against carbonic anhydrases and HDACs, suggesting therapeutic potential .
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity
- Mechanism of Action: The compound exhibits potential anticancer properties by targeting specific pathways involved in tumor growth. Research indicates that compounds similar to N-[5-(1,3-Benzothiazol-2-yl)-2-chlorophenyl]-4,6-dimethylpyrimidin-2-amine can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Case Study: A study demonstrated that derivatives of benzothiazole showed significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer), with IC values in the micromolar range .
Compound Cell Line IC (µM) 16a SK-MEL-2 0.65 16b PANC-1 2.41 -
Antiviral Properties
- Research Findings: Compounds in the same class as this compound have been explored for their ability to act as antiviral agents. They serve as intermediates in the synthesis of antiviral nucleotide derivatives, which are crucial for treating viral infections .
- Application Example: The synthesis of these derivatives has been linked to improved efficacy against various viral targets, showcasing the compound's versatility in drug development.
The biological activity of this compound has been assessed through binding affinity studies.
| Target Protein | Binding Affinity (Ki) |
|---|---|
| RGS Protein Family | 460 nM |
These studies indicate that the compound interacts effectively with specific protein targets, which is essential for its potential therapeutic applications .
Synthesis and Derivative Exploration
The synthesis of this compound involves several chemical reactions that allow for the modification of its structure to enhance biological activity.
Synthetic Pathway Overview
- Starting Materials: Utilize readily available benzothiazole derivatives.
- Key Reactions:
- Chlorination of phenolic compounds.
- Coupling reactions to form the pyrimidine ring.
- Final amination steps to introduce the amine group.
This synthetic flexibility enables researchers to create a library of derivatives for further biological evaluation.
Mechanism of Action
The mechanism of action of N-[5-(1,3-Benzothiazol-2-yl)-2-chlorophenyl]-4,6-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
N-(4,6-Dimethylpyrimidin-2-yl)-1,3-benzothiazol-2-amine (Mohamed et al., 2011)
- Structure : Shares the 4,6-dimethylpyrimidin-2-amine core and benzothiazole group but lacks the 2-chlorophenyl substituent.
- Synthesis : Prepared via reaction of 2-(1,3-benzothiazol-2-yl)guanidine with acetylacetone (85% yield) .
- Crystallography : Forms centrosymmetric cyclic dimers via N–H⋯N hydrogen bonds (dihedral angle between benzothiazole and pyrimidine: 1.9°) .
- Key Difference : Absence of the 2-chlorophenyl group reduces steric hindrance and alters electronic properties.
N-(4,6-Dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine (Mohamed et al., 2011)
AS601245 (JNK Inhibitor)
- Structure : 1,3-benzothiazol-2-yl linked to a pyrimidine via an acetonitrile spacer.
- Activity : Potent c-Jun N-terminal kinase (JNK) inhibitor.
- Key Difference: The acetonitrile linker and additional pyridinylethylamino group distinguish it from the target compound, likely affecting target specificity .
N-(5-(2-Aminophenyl)-1H-1,2,4-triazol-3-yl)-4,6-dimethylpyrimidin-2-amine
- Structure: Features a triazole ring and 2-aminophenyl group instead of benzothiazole and chlorophenyl.
- Applications : Listed in chemical databases (e.g., ZINC9009955) for drug discovery screening .
Crystallographic and Electronic Features
- Chlorine’s electronegativity could enhance intermolecular interactions (e.g., halogen bonding) .
- Benzothiazole vs. Benzimidazole : Benzothiazole’s sulfur atom contributes to electron-withdrawing effects, whereas benzimidazole’s NH group facilitates hydrogen bonding .
Biological Activity
N-[5-(1,3-Benzothiazol-2-yl)-2-chlorophenyl]-4,6-dimethylpyrimidin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is with a molecular weight of approximately 303.80 g/mol. The structure features a benzothiazole moiety linked to a chlorophenyl group and a dimethylpyrimidine ring, which contributes to its biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:
- Cytotoxicity : Research indicates that derivatives of benzothiazole exhibit significant cytotoxic effects against various cancer cell lines. For example, certain derivatives demonstrated IC50 values in the low micromolar range against breast cancer cell lines such as MCF-7 and MDA-MB-231 .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 0.65 |
| Compound B | MDA-MB-231 | 2.41 |
| This compound | TBD | TBD |
The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and cell cycle arrest. Flow cytometry assays have shown that such compounds can induce apoptosis in cancer cells in a dose-dependent manner . The specific pathways involved may include:
- Apoptotic Pathways : Activation of caspases leading to programmed cell death.
- Cell Cycle Arrest : Compounds may disrupt normal cell cycle progression, particularly at the G0-G1 phase .
Antimicrobial Activity
In addition to anticancer properties, some studies have suggested that benzothiazole derivatives possess antimicrobial activity. For example:
- Inhibition of Bacterial Growth : Certain derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria, indicating potential as antimicrobial agents .
Study 1: Synthesis and Evaluation
A study focused on synthesizing various derivatives of benzothiazole and evaluating their biological activity revealed that modifications to the benzothiazole core significantly influenced their cytotoxicity against cancer cell lines. The most potent compounds were those with electron-withdrawing groups on the phenyl ring .
Study 2: Structure-Activity Relationship (SAR)
Another research effort explored the structure-activity relationship of similar compounds, emphasizing that the presence of halogen substituents enhanced biological activity. The study concluded that specific structural features are crucial for maximizing therapeutic efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
